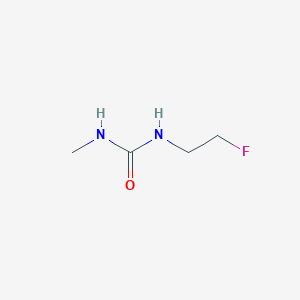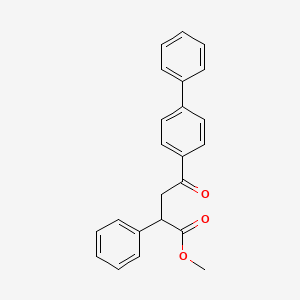
Methyl 4-oxo-2-phenyl-4-(4-phenylphenyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-oxo-2-phenyl-4-(4-phenylphenyl)butanoate is a complex organic compound with a unique structure that includes both phenyl and butanoate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-2-phenyl-4-(4-phenylphenyl)butanoate typically involves the reaction of 4-oxo-2-phenylbutanoic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are also common to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-oxo-2-phenyl-4-(4-phenylphenyl)butanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Methyl 4-oxo-2-phenyl-4-(4-phenylphenyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-oxo-2-phenyl-4-(4-phenylphenyl)butanoate involves its interaction with specific molecular targets and pathways. The compound can form adducts with coenzyme A (CoA) in bacterial cells, inhibiting enzymes such as MenB, which is involved in the menaquinone biosynthesis pathway . This inhibition can disrupt essential cellular processes, leading to potential antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-oxo-4-(5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)butanoate: Similar structure but includes an oxazole ring.
2-Methyl-4-oxo-4-phenylbutyric Acid: Similar backbone but lacks the ester group.
Uniqueness
Methyl 4-oxo-2-phenyl-4-(4-phenylphenyl)butanoate is unique due to its combination of phenyl and butanoate groups, which confer distinct chemical properties and reactivity. Its ability to form specific adducts with biomolecules also sets it apart from similar compounds, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
5333-39-1 |
|---|---|
Molekularformel |
C23H20O3 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
methyl 4-oxo-2-phenyl-4-(4-phenylphenyl)butanoate |
InChI |
InChI=1S/C23H20O3/c1-26-23(25)21(19-10-6-3-7-11-19)16-22(24)20-14-12-18(13-15-20)17-8-4-2-5-9-17/h2-15,21H,16H2,1H3 |
InChI-Schlüssel |
KEJILQKPDRGJCH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


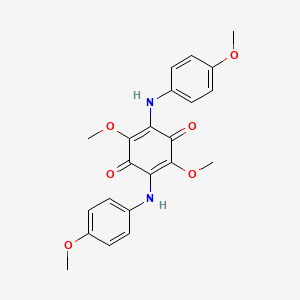
![N'-[1-(2-hydroxyphenyl)ethenyl]-2-phenylcyclopropane-1-carbohydrazide](/img/structure/B14723837.png)
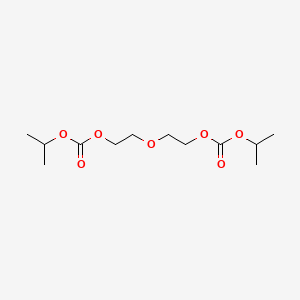
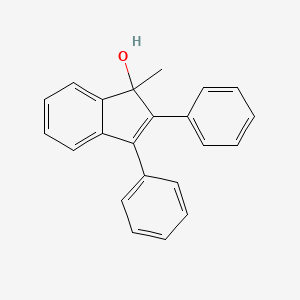
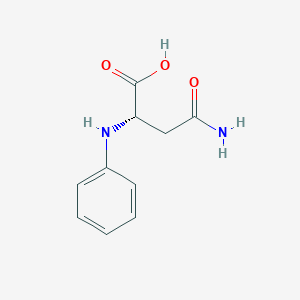
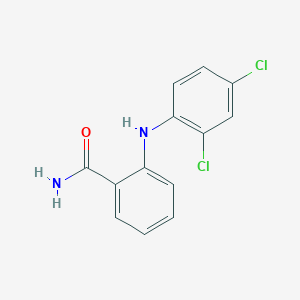
![[3-(Diacetyloxymethyl)phenyl] acetate](/img/structure/B14723862.png)

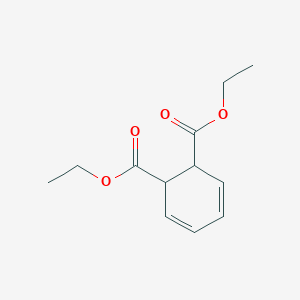
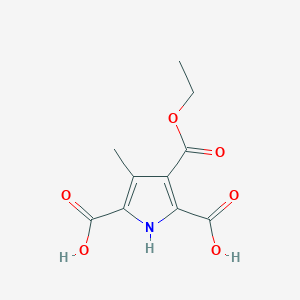
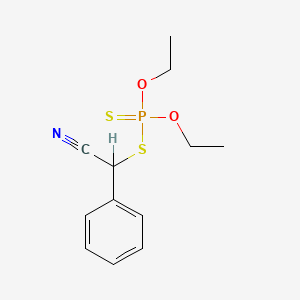
![Bicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14723896.png)
